3-[(3R,4S)-4-(4-methylpiperazin-1-yl)-1-(6-methylquinolin-4-yl)piperidin-3-yl]propanoic acid
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Overview
Description
3-[(3R,4S)-4-(4-methylpiperazin-1-yl)-1-(6-methylquinolin-4-yl)piperidin-3-yl]propanoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, a quinoline moiety, and a piperazine group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3R,4S)-4-(4-methylpiperazin-1-yl)-1-(6-methylquinolin-4-yl)piperidin-3-yl]propanoic acid typically involves multiple steps, including the formation of the piperidine and quinoline rings, followed by the introduction of the piperazine group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-[(3R,4S)-4-(4-methylpiperazin-1-yl)-1-(6-methylquinolin-4-yl)piperidin-3-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome, but typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional functional groups, while reduction could produce more saturated analogs of the original compound.
Scientific Research Applications
3-[(3R,4S)-4-(4-methylpiperazin-1-yl)-1-(6-methylquinolin-4-yl)piperidin-3-yl]propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial, antiviral, or anticancer activities.
Industry: Utilized in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of 3-[(3R,4S)-4-(4-methylpiperazin-1-yl)-1-(6-methylquinolin-4-yl)piperidin-3-yl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3-(4-Methylpiperazin-1-yl)propanoic acid: A simpler analog with a piperazine group and a propanoic acid moiety.
Quinoline derivatives: Compounds with a quinoline ring, which may share some chemical and biological properties.
Piperidine derivatives: Molecules containing a piperidine ring, which can exhibit similar reactivity and applications.
Uniqueness
3-[(3R,4S)-4-(4-methylpiperazin-1-yl)-1-(6-methylquinolin-4-yl)piperidin-3-yl]propanoic acid is unique due to its combination of a piperidine ring, a quinoline moiety, and a piperazine group. This unique structure provides a versatile platform for various chemical modifications and applications, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
3-[(3R,4S)-4-(4-methylpiperazin-1-yl)-1-(6-methylquinolin-4-yl)piperidin-3-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N4O2/c1-17-3-5-20-19(15-17)22(7-9-24-20)27-10-8-21(18(16-27)4-6-23(28)29)26-13-11-25(2)12-14-26/h3,5,7,9,15,18,21H,4,6,8,10-14,16H2,1-2H3,(H,28,29)/t18-,21+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMRILFWPHABATA-NQIIRXRSSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CN=C2C=C1)N3CCC(C(C3)CCC(=O)O)N4CCN(CC4)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=CN=C2C=C1)N3CC[C@@H]([C@@H](C3)CCC(=O)O)N4CCN(CC4)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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